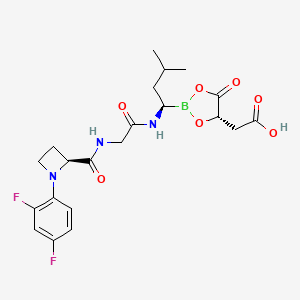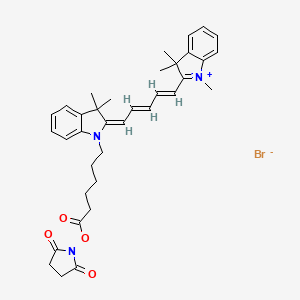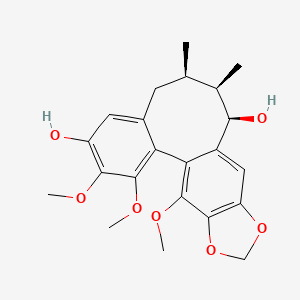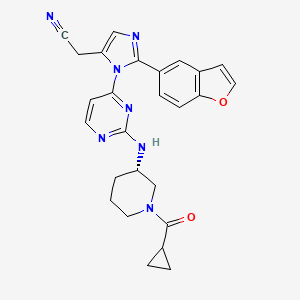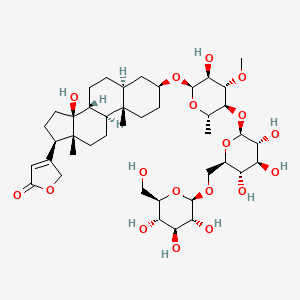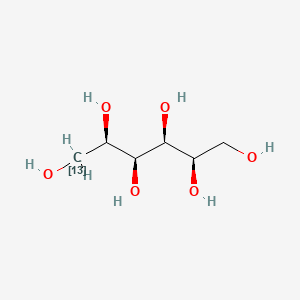
N6-Methyl-2-methyl thioadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-Methyl-2-methyl thioadenosine is a purine nucleoside analogue known for its broad antitumor activity. This compound is particularly effective in targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . It is a derivative of adenosine, modified with a methyl group at the N6 position and a methylthio group at the 2 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N6-Methyl-2-methyl thioadenosine can be synthesized from adenosine through a series of chemical reactions. One common method involves the use of 2-chloro-N-methyl and dimethyl carbonate as reagents . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yield and purity. The process may include additional purification steps such as crystallization and chromatography to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N6-Methyl-2-methyl thioadenosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are usually carried out under controlled conditions such as specific temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
N6-Methyl-2-methyl thioadenosine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical behavior.
Biology: The compound is used to investigate the role of nucleoside analogs in cellular processes, including DNA synthesis and repair.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
N6-Methyl-2-methyl thioadenosine exerts its effects primarily by inhibiting DNA synthesis and inducing apoptosis in cancer cells . The compound targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and eventual cell death. The molecular pathways involved include the activation of caspases and the inhibition of DNA polymerases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6-Methyladenosine: A similar compound with a methyl group at the N6 position but lacking the methylthio group.
2-Methylthioadenosine: Another related compound with a methylthio group at the 2 position but without the N6 methyl group.
Uniqueness
N6-Methyl-2-methyl thioadenosine is unique due to the presence of both the N6 methyl and 2 methylthio groups, which confer distinct chemical and biological properties. This dual modification enhances its antitumor activity and makes it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C10H14N2O5S |
|---|---|
Molekulargewicht |
274.30 g/mol |
IUPAC-Name |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5S/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7?,9-/m1/s1 |
InChI-Schlüssel |
CKHFVQVATAWGSH-WJZMDOFJSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](S2)CO)O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(S2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




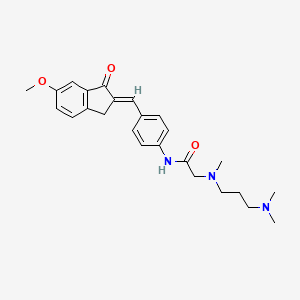
![(1S,4S,7R,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B12390103.png)

